Cas no 329219-60-5 (N-(2-Morpholin-4-yl-ethyl)-2,2-diphenyl-acetamide)

N-(2-Morpholin-4-yl-ethyl)-2,2-diphenyl-acetamide 化学的及び物理的性質
名前と識別子
-
- N-(2-Morpholin-4-yl-ethyl)-2,2-diphenyl-acetamide
- DivK1c_005415
- ENA21960
- CDS1_004375
- MixCom6_000983
- AB00087856-01
- AG-690/11935030
- N-(2-morpholinoethyl)-2,2-diphenylacetamide
- AKOS003243810
- BIM-0023877.P001
- Oprea1_277743
- 329219-60-5
- MS-10569
- SR-01000478689
- N-(2-morpholin-4-ylethyl)-2,2-diphenylacetamide
- N-(2-MORPHOLIN-4-YLETHYL)-2,2-DIPHENYLETHANAMIDE
- SR-01000478689-1
- CBMicro_023959
- CS-0327820
- N-[2-(morpholin-4-yl)ethyl]-2,2-diphenylacetamide
- Oprea1_087252
- MFCD00389999
- STK417357
- CCG-10382
-
- MDL: MFCD00389999
- インチ: InChI=1S/C20H24N2O2/c23-20(21-11-12-22-13-15-24-16-14-22)19(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,19H,11-16H2,(H,21,23)
- InChIKey: RIDMHWOJDYAZJX-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 324.183778013Da
- どういたいしつりょう: 324.183778013Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 24
- 回転可能化学結合数: 6
- 複雑さ: 352
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 41.6Ų
- 疎水性パラメータ計算基準値(XlogP): 2.5
N-(2-Morpholin-4-yl-ethyl)-2,2-diphenyl-acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB163480-5g |
N-(2-Morpholin-4-ylethyl)-2,2-diphenylethanamide; . |
329219-60-5 | 5g |
€377.50 | 2024-06-10 | ||
abcr | AB163480-10g |
N-(2-Morpholin-4-ylethyl)-2,2-diphenylethanamide; . |
329219-60-5 | 10g |
€482.50 | 2024-06-10 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1398490-1mg |
N-(2-morpholinoethyl)-2,2-diphenylacetamide |
329219-60-5 | 98% | 1mg |
¥556.00 | 2024-05-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1398490-2mg |
N-(2-morpholinoethyl)-2,2-diphenylacetamide |
329219-60-5 | 98% | 2mg |
¥630.00 | 2024-05-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1398490-50mg |
N-(2-morpholinoethyl)-2,2-diphenylacetamide |
329219-60-5 | 98% | 50mg |
¥1533.00 | 2024-05-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1398490-5mg |
N-(2-morpholinoethyl)-2,2-diphenylacetamide |
329219-60-5 | 98% | 5mg |
¥682.00 | 2024-05-19 | |
abcr | AB163480-1 g |
N-(2-Morpholin-4-ylethyl)-2,2-diphenylethanamide |
329219-60-5 | 1 g |
€211.30 | 2023-07-20 | ||
abcr | AB163480-5 g |
N-(2-Morpholin-4-ylethyl)-2,2-diphenylethanamide |
329219-60-5 | 5 g |
€377.50 | 2023-07-20 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1398490-25mg |
N-(2-morpholinoethyl)-2,2-diphenylacetamide |
329219-60-5 | 98% | 25mg |
¥1134.00 | 2024-05-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1398490-10mg |
N-(2-morpholinoethyl)-2,2-diphenylacetamide |
329219-60-5 | 98% | 10mg |
¥756.00 | 2024-05-19 |
N-(2-Morpholin-4-yl-ethyl)-2,2-diphenyl-acetamide 関連文献
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
N-(2-Morpholin-4-yl-ethyl)-2,2-diphenyl-acetamideに関する追加情報
Professional Introduction to N-(2-Morpholin-4-yl-ethyl)-2,2-diphenyl-acetamide (CAS No: 329219-60-5)
N-(2-Morpholin-4-yl-ethyl)-2,2-diphenyl-acetamide, identified by the CAS number 329219-60-5, is a significant compound in the field of chemical and biomedical research. This compound has garnered attention due to its unique structural properties and potential applications in pharmaceutical development. The presence of the morpholine moiety and the diphenyl group in its molecular structure imparts distinct chemical and biological characteristics, making it a subject of extensive study in synthetic chemistry and drug discovery.
The molecular structure of N-(2-Morpholin-4-yl-ethyl)-2,2-diphenyl-acetamide consists of a central acetamide backbone substituted with a 2-morpholin-4-yl-ethyl side chain and two phenyl groups at the 2-position. This configuration not only contributes to its stability but also enhances its solubility in various solvents, facilitating its use in diverse chemical reactions and biological assays. The morpholine ring, known for its ability to form stable hydrogen bonds, plays a crucial role in modulating the compound's interactions with biological targets.
In recent years, N-(2-Morpholin-4-yl-ethyl)-2,2-diphenyl-acetamide has been explored for its potential in medicinal chemistry. Researchers have been particularly interested in its ability to act as a scaffold for the development of novel therapeutic agents. The diphenyl group, which is often associated with enhanced binding affinity and selectivity, makes this compound a promising candidate for further investigation. Studies have shown that derivatives of this compound exhibit interesting pharmacological properties, including anti-inflammatory and analgesic effects.
The synthesis of N-(2-Morpholin-4-yl-ethyl)-2,2-diphenyl-acetamide involves a series of well-established organic reactions, including nucleophilic substitution and condensation reactions. The process typically begins with the preparation of the morpholine derivative, followed by its reaction with an appropriate acetyl chloride derivative to form the acetamide group. The subsequent introduction of the diphenyl group completes the molecular structure. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to improve yield and purity.
The biological activity of N-(2-Morpholin-4-yl-ethyl)-2,2-diphenyl-acetamide has been extensively studied in vitro and in vivo. Preliminary findings suggest that this compound interacts with various biological targets, including enzymes and receptors involved in pain signaling pathways. Its ability to modulate these pathways makes it a potential candidate for the development of new drugs targeting chronic pain conditions. Additionally, the compound's structural features may contribute to its ability to cross the blood-brain barrier, enhancing its therapeutic efficacy.
In the context of drug discovery, N-(2-Morpholin-4-yl-ethyl)-2,2-diphenyl-acetamide represents an important example of how structural modifications can lead to novel pharmacological entities. The combination of the morpholine and diphenyl groups provides a unique chemical profile that can be exploited for designing drugs with improved pharmacokinetic properties. Researchers are exploring various derivatives of this compound to optimize its activity and reduce potential side effects.
The role of computational chemistry in understanding the behavior of N-(2-Morpholin-4-yl-ethyl)-2,2-diphenyl-acetamide cannot be overstated. Molecular modeling techniques have been used to predict how this compound interacts with biological targets at the atomic level. These studies provide valuable insights into its mechanism of action and help guide the design of more effective derivatives. By integrating experimental data with computational predictions, scientists can accelerate the drug discovery process significantly.
The future prospects for N-(2-Morpholin-4-yl-ethyl)-2,2-diphenyl-acetamide are promising. Ongoing research aims to further elucidate its pharmacological properties and explore new applications in medicine. As our understanding of biological pathways continues to grow, compounds like this one are likely to play an increasingly important role in therapeutic interventions. The versatility of their structural features makes them valuable tools for both academic research and industrial drug development.
329219-60-5 (N-(2-Morpholin-4-yl-ethyl)-2,2-diphenyl-acetamide) 関連製品
- 1529508-13-1(2H-Pyran-4-methanol, 4-(aminomethyl)-α-ethyltetrahydro-α-methyl-)
- 17202-90-3(Spiro[2.5]octan-1-amine)
- 1638533-33-1(1-(6-(Methylthio)benzo[d]oxazol-2-yl)ethanone)
- 1179362-56-1(6-Chloro-3-(trifluoromethyl)picolinimidamide hydrochloride)
- 2228613-72-5(4-(2,6-dimethylphenyl)methyl-4-methoxypiperidine)
- 10496-92-1(2-(hydroxymethyl)-4,5-dimethylphenol)
- 106983-32-8(N-(2-oxooxolan-3-yl)nonanamide)
- 116866-48-9((3R)-3-hydroxy-4-methoxybutanoic acid)
- 1249145-91-2(5-bromo-N-(cyanomethyl)-N-methylpyridine-3-carboxamide)
- 1172987-67-5(N-(3-chlorophenyl)-4-4-(pyrimidin-2-yl)piperazine-1-carbonyl-1,3-thiazol-2-amine)
